1-(2-クロロフェニル)イミダゾール

概要

説明

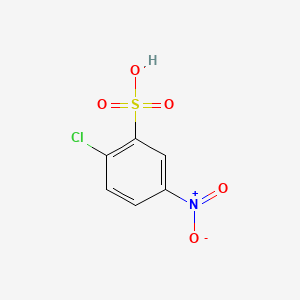

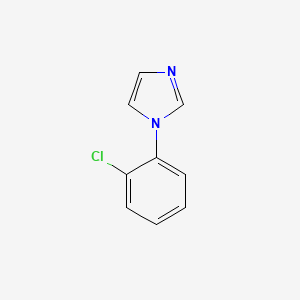

1-(2-Chlorophenyl)imidazole is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of imidazole derivatives, including 1-(2-Chlorophenyl)imidazole, can be achieved through a three-stage synthetic approach . Initially, benzophenone derivatives are converted to corresponding triphenylmethanol using the Grignard reaction. Then, the triphenylmethanols are reacted with thionyl chloride (SOCl2) to form triphenylchloromethanes. Finally, imidazole derivatives are obtained from substitution reactions .

Molecular Structure Analysis

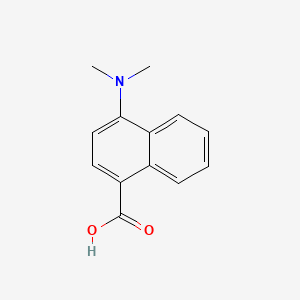

The molecular structure of 1-(2-Chlorophenyl)imidazole consists of an imidazole ring attached to a 2-chlorophenyl group . The structure can be confirmed using various spectroscopic methods, including FTIR, 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

Imidazole derivatives, including 1-(2-Chlorophenyl)imidazole, can be prepared by the Mannich base technique using a Cu(II) catalyst . The Cu(phen)Cl2 catalyst was found to be more effective than other methods .

科学的研究の応用

医薬品

1-(2-クロロフェニル)イミダゾールを含むイミダゾール誘導体は、医薬品において幅広い用途があります . それらは、生物活性分子の合成において重要な役割を果たします , 例えば、抗癌剤、抗老化剤、抗凝固剤、抗炎症剤、抗菌剤、抗結核剤、抗糖尿病剤、抗マラリア剤、抗ウイルス剤、酵素阻害剤などです .

合成化学

イミダゾール誘導体は、合成化学においても広く使用されています . それらは、さまざまな条件下で実施されるさまざまな多成分反応に関与しています . 触媒の役割とさまざまな条件が、合成効率を最適化する上で強調されています .

産業

工業分野では、イミダゾール誘導体は、現像剤、腐食防止剤、消毒剤、コポリマー、および抗酸化剤として応用されています . また、染料の製造にも使用されています .

農業

イミダゾール誘導体は、選択的な植物成長調整剤、殺菌剤、除草剤として作用します . それらは、害虫や病気を防除し、植物の健全な成長を促進するために使用されます .

グリーンケミストリー

グリーンケミストリーと有機金属触媒は、イミダゾールをイオン液体およびN-ヘテロ環状カルベン(NHC)として応用範囲を広げてきました . これにより、化学有機合成における環境に優しい方法の需要が高まっているため、イミダゾール誘導体がますます人気を集めています .

幼虫駆除活性

最近の研究では、イミダゾール誘導体が幼虫駆除剤として使用できることが示されています . たとえば、ある研究では、化合物1aは、ペルメトリンよりもCulex quinquefasciatusでより効果的であることがわかりました .

抗菌活性

イミダゾール誘導体は、顕著な抗菌活性を示すことがわかっています . たとえば、化合物2dおよび2aは、シプロフロキサシンと比較して、S.aureusおよびK.pneumoniaeで高度に活性でした .

抗真菌活性

イミダゾール誘導体は、抗真菌活性も示します . 化合物1cは、C.albicansでクロトリマゾールよりも著しく効果的であることがわかりました .

作用機序

Target of Action

1-(2-Chlorophenyl)imidazole, an imidazole derivative, is known to interact with multiple targets. Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . .

Mode of Action

It is known that imidazole antifungals, which include 1-(2-chlorophenyl)imidazole, act by inhibiting a cytochrome p450-dependent enzyme, lanosterol 14-α-demethylase . This inhibition leads to a decrease in ergosterol synthesis, a key component of fungal cell membranes, thereby inhibiting fungal growth .

Biochemical Pathways

It is known that imidazole antifungals, including 1-(2-chlorophenyl)imidazole, target the biosynthesis of ergosterol, a main constituent of fungal cell membranes . The inhibition of this pathway leads to a decrease in ergosterol production, disrupting the integrity of the fungal cell membrane and inhibiting fungal growth .

Pharmacokinetics

It is known that clotrimazole, another imidazole antifungal, is well-tolerated with few side effects

Result of Action

It is known that imidazole antifungals, including 1-(2-chlorophenyl)imidazole, inhibit the growth of fungi by disrupting the integrity of the fungal cell membrane .

Action Environment

It is known that clotrimazole, another imidazole antifungal, is located near the water–lipid interface and in the upper part of the hydrophobic bilayer . This suggests that the membrane environment could influence the action of 1-(2-Chlorophenyl)imidazole.

Safety and Hazards

生化学分析

Biochemical Properties

1-(2-Chlorophenyl)imidazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . This inhibition can lead to altered metabolic pathways and has implications for drug-drug interactions. Additionally, 1-(2-Chlorophenyl)imidazole interacts with heme-containing proteins, affecting their function and stability . These interactions are primarily driven by the imidazole ring, which can coordinate with the heme iron, and the chlorophenyl group, which enhances binding affinity through hydrophobic interactions.

Cellular Effects

The effects of 1-(2-Chlorophenyl)imidazole on cellular processes are diverse and depend on the cell type and context. In hepatocellular carcinoma cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the AKT and ERK1/2 signaling pathways . These pathways are critical for cell survival and proliferation, and their inhibition leads to reduced cell viability and increased cell death. Furthermore, 1-(2-Chlorophenyl)imidazole has been reported to affect gene expression, particularly genes involved in cell cycle regulation and apoptosis . This compound also influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 1-(2-Chlorophenyl)imidazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which occurs through direct binding to the heme iron in the enzyme’s active site . This binding prevents the enzyme from metabolizing its substrates, leading to altered metabolic pathways. Additionally, 1-(2-Chlorophenyl)imidazole can modulate the activity of other enzymes by binding to their active sites or allosteric sites, resulting in either inhibition or activation . The compound’s ability to interact with DNA and RNA has also been noted, suggesting potential effects on gene expression and transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chlorophenyl)imidazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . This degradation can lead to the formation of by-products that may have different biological activities. Long-term studies have shown that continuous exposure to 1-(2-Chlorophenyl)imidazole can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in cellular metabolism . These adaptive responses can influence the compound’s efficacy and toxicity over time.

Dosage Effects in Animal Models

The effects of 1-(2-Chlorophenyl)imidazole in animal models vary with dosage. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, 1-(2-Chlorophenyl)imidazole can induce toxic effects, including liver damage, oxidative stress, and disruption of normal metabolic processes . These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure. Threshold effects have also been observed, where certain biological responses are only triggered above specific dosage levels .

Metabolic Pathways

1-(2-Chlorophenyl)imidazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the inhibition of drug metabolism and the accumulation of unmetabolized compounds in the body. The compound can also affect the metabolism of endogenous substances, such as hormones and fatty acids, by altering the activity of enzymes involved in their synthesis and degradation . Additionally, 1-(2-Chlorophenyl)imidazole has been shown to influence metabolic flux, leading to changes in the levels of various metabolites and intermediates .

Transport and Distribution

Within cells and tissues, 1-(2-Chlorophenyl)imidazole is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . It can also interact with specific transporters and binding proteins that facilitate its movement within the cell . Once inside the cell, 1-(2-Chlorophenyl)imidazole can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 1-(2-Chlorophenyl)imidazole is critical for its activity and function. Studies have shown that the compound preferentially localizes to the endoplasmic reticulum and mitochondria, where it interacts with key enzymes and proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 1-(2-Chlorophenyl)imidazole in these compartments can influence various cellular processes, including protein synthesis, energy production, and apoptosis.

特性

IUPAC Name |

1-(2-chlorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGZGKAVJNFVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199536 | |

| Record name | 1-(2-Chlorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51581-50-1 | |

| Record name | 1-(2-Chlorophenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51581-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。